molecular formula C17H22N2O3S B2523758 N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-91-2

N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2523758
CAS No.: 868215-91-2
M. Wt: 334.43
InChI Key: LHEVPHKPTZNBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a thiomorpholin-3,5-dione core substituted with a methyl group at the 2-position and a 4-butylphenyl group attached via an acetamide linker. The thiomorpholin-3,5-dione moiety introduces sulfur into the heterocyclic ring, which may enhance electron-withdrawing properties and influence metabolic stability compared to oxygen-containing analogs.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-4-5-13-6-8-14(9-7-13)18-15(20)10-19-16(21)11-23-12(2)17(19)22/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVPHKPTZNBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Substitutions

A series of N-(6-trifluoromethylbenzothiazole-2-yl)-2-arylacetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ) are documented in a 2018 European patent . These compounds share the acetamide backbone but differ in their heterocyclic and aromatic substituents:

Compound Key Structural Features Potential Implications
Target Compound Thiomorpholin-3,5-dione core, 4-butylphenyl group Enhanced metabolic stability due to sulfur; lipophilic 4-butylphenyl may improve bioavailability.
Benzothiazole-2-yl analogs Benzothiazole core with CF3 group; diverse aryl substituents (Cl, OMe, dichloro, etc.) Electron-withdrawing groups (e.g., Cl, CF3) may increase binding affinity to hydrophobic targets.

Key Differences :

  • Substituent Effects : The 4-butylphenyl group in the target compound is bulkier and more lipophilic than the substituted phenyl groups in the benzothiazole analogs, which could influence pharmacokinetic parameters such as volume of distribution.
Morpholin-3-yl Acetamide Derivatives

A peer-reviewed study describes 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide and its methylsulfonyl analog . These compounds share the morpholin-3-yl-acetamide framework but differ in substituents:

Compound Key Features Synthesis Yield & Data
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one core with acetyl and dimethyl groups; 4-isopropylphenyl substituent 58% yield; ESI/APCI(+): m/z 347 (M+H); NMR-confirmed acetyl and isopropyl groups.
Target Compound Thiomorpholin-3,5-dione core with methyl group; 4-butylphenyl substituent Data not provided in evidence; inferred higher polarity due to dioxo groups.

Comparative Analysis :

  • Ring System : The target’s thiomorpholin-3,5-dione contains two ketone groups, increasing polarity compared to the single oxo group in morpholin-2-one derivatives. This may reduce passive diffusion but improve aqueous solubility.
Pharmacological and Physicochemical Implications
  • Metabolic Stability: The sulfur atom in the thiomorpholin-dione core may confer resistance to oxidative metabolism compared to oxygen-containing morpholinones .
  • Lipophilicity : The 4-butylphenyl group (logP ~4.5 estimated) likely increases lipophilicity relative to smaller aryl groups (e.g., 3-chlorophenyl in benzothiazole analogs, logP ~3.8), impacting blood-brain barrier penetration .
  • Synthetic Accessibility : The target compound’s thiomorpholin-dione core may require specialized synthesis protocols, whereas morpholin-2-one derivatives are more straightforward to functionalize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.